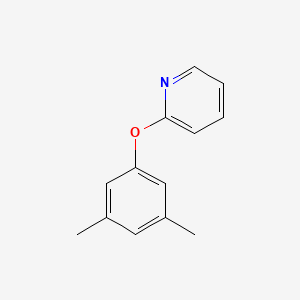

2-(3,5-Dimethylphenoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(3,5-dimethylphenoxy)pyridine |

InChI |

InChI=1S/C13H13NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14-13/h3-9H,1-2H3 |

InChI Key |

MAGPDNHMWULSQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=N2)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 3,5 Dimethylphenoxy Pyridine

Established Synthetic Routes to 2-(3,5-Dimethylphenoxy)pyridine

The formation of the ether bond between the pyridine (B92270) and phenoxy moieties is central to synthesizing this compound. Key methods include nucleophilic aromatic substitution and copper-catalyzed coupling reactions, which have been refined to improve efficiency and yield.

Nucleophilic Aromatic Substitution Reactions on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the this compound skeleton. This reaction typically involves the displacement of a halide (e.g., chloro, bromo, or iodo) from the 2-position of the pyridine ring by the nucleophilic 3,5-dimethylphenoxide. The phenoxide is generated in situ by treating 3,5-dimethylphenol (B42653) with a suitable base.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the reaction conditions. For instance, studies on the reactions of various 2-halopyridines with sodium phenoxide have shown that solvents play a crucial role. In one study, the reaction of 2-iodopyridine (B156620) with sodium phenoxide in N-methylpyrrolidone (NMP) gave a low yield (36%) of 2-phenoxypyridine. sci-hub.se However, changing the solvent to dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) significantly improved the yield to 77% and 84%, respectively. sci-hub.se This highlights the importance of solvent choice in facilitating the substitution. The general order of reactivity for the leaving group in these reactions is often F > Cl > Br > I, although this can vary depending on the specific nucleophile and conditions. sci-hub.se

Copper-Catalyzed Arylation of Phenols with Pyridine Derivatives

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions, represent a powerful and widely used method for forming C-O bonds in diaryl ethers. wikipedia.orgorganic-chemistry.org This approach involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, this would involve reacting 3,5-dimethylphenol with a 2-halopyridine.

Historically, these reactions required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under much milder conditions. These systems typically use a copper(I) or copper(II) salt as a precatalyst, along with a ligand that facilitates the catalytic cycle. nih.govwikipedia.org The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Optimization of Reaction Parameters and Catalyst Systems for Enhanced Efficiency

Significant research has focused on optimizing the Ullmann ether synthesis to enhance its efficiency, generality, and functional group tolerance. Key areas of optimization include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems: The development of ligand-accelerated copper-catalyzed reactions has been a major breakthrough. Ligands coordinate to the copper center, increasing its solubility and reactivity. A variety of ligands have been found to be effective, including diamines, picolinic acid, (2-pyridyl)acetone, and 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD). nih.govorganic-chemistry.orgresearchgate.net For example, a system using CuI with picolinic acid as the ligand in DMSO with K₃PO₄ as the base allows for the efficient O-arylation of phenols with aryl iodides and bromides under mild conditions. nih.gov Another study demonstrated that (2-pyridyl)acetone is an effective ligand for the copper-catalyzed coupling of various phenols with aryl halides, offering a cost-effective alternative to palladium-based methods. organic-chemistry.org

Reaction Conditions: The choice of base and solvent is also critical for optimal performance. Weak bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often preferred as they are compatible with a wider range of functional groups. nih.govresearchgate.net Solvents such as DMSO, N-methylpyrrolidone (NMP), and dimethylformamide (DMF) are commonly used, though efforts have been made to use less polar or even aqueous media. nih.govwikipedia.orgrsc.org For instance, the combination of CuBr, (2-pyridyl)acetone, and Cs₂CO₃ in DMSO was identified as an optimal system for high-yield diaryl ether synthesis. organic-chemistry.org The use of microwave irradiation has also been shown to dramatically reduce reaction times for the synthesis of substituted pyridines. sci-hub.se

| Copper Source | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| CuI | Picolinic Acid | K₃PO₄ | DMSO | Effective for hindered diaryl ethers and tolerates various functional groups. | nih.gov |

| CuBr | (2-Pyridyl)acetone | Cs₂CO₃ | DMSO | Cost-effective, mild conditions, excellent functional group compatibility. | organic-chemistry.org |

| CuI | 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | Cs₂CO₃ | Toluene/Nonpolar Solvents | Accelerates diaryl ether formation, though may require higher catalyst loading. | researchgate.net |

| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | Tetrabutylammonium hydroxide | Water | Environmentally friendly protocol with excellent selectivity. | rsc.org |

Design and Synthesis of Novel this compound Derivatives and Analogues

Once the this compound scaffold is synthesized, it can be further modified to create a library of novel compounds. These modifications can be targeted at either the pyridine nucleus or the phenoxy moiety, allowing for systematic exploration of the molecule's chemical space.

Functionalization of the Pyridine Nucleus

The pyridine ring of this compound is susceptible to various chemical transformations, enabling the introduction of new functional groups.

Directed Ortho-Metalation (DoM): The ether oxygen and the pyridine nitrogen can act as directing metalating groups (DMGs), facilitating the deprotonation of the pyridine ring at specific positions using strong bases like organolithium reagents (e.g., n-BuLi, s-BuLi) or lithium amides (e.g., LDA, LTMP). clockss.orgharvard.edubaranlab.org For 2-substituted pyridines, lithiation typically occurs at the 3-position. clockss.org The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce substituents at the C-3 position. The use of hindered bases like LDA or LTMP can prevent the competing nucleophilic addition of the organolithium reagent to the pyridine ring's C=N bond. clockss.org

Halogenation: Introducing halogen atoms onto the pyridine ring provides a handle for further cross-coupling reactions. While direct halogenation of pyridines can be challenging, methods have been developed for selective functionalization. For instance, pyridine N-oxides can be used as precursors for halogenation at the 2- or 4-positions. nih.gov A two-step process involving the conversion of the pyridine to a phosphonium (B103445) salt followed by reaction with a halide source can achieve site-selective halogenation. nih.gov

Other Modifications: The pyridine nitrogen itself can be functionalized, for example, by oxidation to the corresponding N-oxide. acs.org These N-oxides can then serve as intermediates for further reactions, such as fluorination or other substitutions. acs.org

Substitution and Modification of the Phenoxy Moiety

The phenoxy portion of the molecule also offers opportunities for structural diversification. This can be achieved either by starting with a pre-functionalized phenol in the initial Ullmann coupling or by performing reactions on the existing 3,5-dimethylphenyl group.

Synthesis from Substituted Phenols: The copper-catalyzed O-arylation methods are generally tolerant of a wide range of functional groups on the phenol coupling partner. nih.govresearchgate.net This allows for the synthesis of analogues by simply replacing 3,5-dimethylphenol with other substituted phenols in the initial synthetic step. For example, phenols bearing electron-donating or electron-withdrawing groups, as well as additional steric bulk, can often be coupled successfully, albeit sometimes with reduced efficiency. organic-chemistry.org

Construction of Fused Heterocyclic Systems Incorporating the this compound Core

The synthesis of fused heterocyclic systems from pyridine-based precursors is a significant area of research for developing novel compounds with unique biological and physical properties. Such reactions typically involve the cyclization of a suitably functionalized pyridine derivative. While the literature describes numerous strategies for creating fused systems from various pyridines, such as imidazo[1,2-a]pyridines and selenolo[2,3-b]pyridines, specific examples detailing the use of the this compound core as a direct precursor are not prominently featured in available research. nih.govosi.lv

Generally, the construction of a fused ring onto a pyridine scaffold requires reactive functional groups on the pyridine ring that can participate in cyclization reactions. For the this compound core to be utilized in such a manner, it would likely need to be further functionalized. For instance, the introduction of amino, carboxyl, or other reactive groups onto the pyridine ring would be a necessary prerequisite for it to act as a building block for fused systems like those seen with other pyridine derivatives. csic.esresearchgate.net

Table 1: Examples of Fused Pyridine Systems from Various Precursors

| Fused System Class | Precursor Type | Reference |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines | nih.gov |

| Selenolo[2,3-b]pyridines | Functionalized Pyridines | osi.lv |

| Pyrano[2,3-c]pyrazoles | Pyranopyrimidines | researchgate.net |

| Pyrido[3',2':4,5]selenolo[3,2-d]pyrimidines | Selenolo[2,3-b]pyridine derivatives | osi.lv |

This table illustrates general classes of fused pyridine systems; specific syntheses starting from this compound are not detailed in the surveyed literature.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Scaffolds

The introduction of chirality is a critical step in the development of many active pharmaceutical ingredients. The this compound molecule itself is achiral. Therefore, stereoselective synthesis or chiral resolution would be relevant to its derivatives where a stereocenter is introduced.

Stereoselective Synthesis

The asymmetric synthesis of chiral molecules from pyridine precursors has been a subject of intense research. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines with high enantioselectivity from dihydropyridine (B1217469) intermediates. nih.gov Such a strategy could theoretically be adapted to derivatives of this compound if a suitable prochiral derivative were synthesized first. However, specific research demonstrating the stereoselective synthesis of a chiral derivative of the this compound scaffold is not readily found in the public domain.

Chiral Resolution

For racemic mixtures of chiral derivatives, chiral resolution is a common method to separate enantiomers. This can be achieved through several techniques:

Diastereomeric Salt Formation: Reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. tcichemicals.com

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate enantiomers.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

While these are well-established methods for a wide range of chiral compounds, their specific application to derivatives of this compound is not documented in the available literature. tcichemicals.com

Table 2: Common Chiral Resolution Techniques

| Technique | Principle |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. |

| Enzymatic Resolution | Stereospecific enzymatic transformation. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of pyridine derivatives is an active area of research. For instance, a greener synthesis for 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been developed, which improves productivity and reduces solvent use by not isolating intermediates. google.com

The traditional synthesis of diaryl ethers like this compound often involves Ullmann-type coupling reactions, which can require high temperatures and copper catalysts. Modern green chemistry approaches would seek to mitigate these aspects by:

Using alternative, less toxic catalysts.

Employing environmentally benign solvents like water or supercritical fluids.

Improving energy efficiency by using lower reaction temperatures, potentially through microwave-assisted synthesis.

Designing a synthetic route with higher atom economy and fewer steps.

While these green principles are broadly applicable, specific, documented green chemistry-focused synthetic routes for this compound are not extensively reported in the searched scientific literature. The development of such a process would be a valuable contribution to the sustainable synthesis of this class of compounds.

A comprehensive search for detailed experimental data on the chemical compound this compound, as required by the specific outline, did not yield sufficient peer-reviewed scientific literature containing the necessary spectroscopic and crystallographic information. Publicly available resources lack the specific, in-depth research findings needed to thoroughly populate the requested sections on Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction.

Therefore, it is not possible to generate the detailed and scientifically accurate article strictly adhering to the provided outline for this compound at this time. The required data, such as specific chemical shifts for ¹H and ¹³C NMR, 2D NMR correlations, detailed IR and Raman peak assignments, fragmentation analysis from HRMS, and precise bond lengths and angles from X-ray crystallography, are not present in the available search results.

Comprehensive Spectroscopic and Structural Elucidation of 2 3,5 Dimethylphenoxy Pyridine Compounds

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Characterization of Intermolecular Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Detailed experimental data from single-crystal X-ray diffraction studies, which are essential for the definitive characterization of intermolecular non-covalent interactions for 2-(3,5-Dimethylphenoxy)pyridine, are not available in the reviewed scientific literature. The elucidation of such interactions relies on precise measurements of intermolecular distances and angles between adjacent molecules in the crystal lattice.

In the absence of a crystal structure for this compound, a definitive analysis of its specific π-π stacking and hydrogen bonding characteristics cannot be provided. Theoretical calculations and computational modeling could offer predictions regarding potential intermolecular interactions, but such specific studies for this compound were not found in the surveyed literature.

Generally, molecules containing aromatic rings like pyridine (B92270) and dimethylphenoxy groups are capable of engaging in several types of non-covalent interactions:

π-π Stacking: The aromatic pyridine and dimethylphenyl rings could potentially stack in either a face-to-face or offset (parallel-displaced) manner, contributing to the stability of the crystal lattice. The strength and geometry of these interactions would be influenced by the electrostatic potential of the aromatic surfaces.

Without experimental crystallographic data, any description of the specific intermolecular interactions for this compound would be speculative.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

A comprehensive search of scientific databases and literature did not yield specific experimental data for the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. The photophysical properties of a compound, including its absorption and emission maxima, molar absorptivity, and fluorescence quantum yield, are determined experimentally and are unique to its specific chemical structure.

For related diaryl ether or phenoxypyridine compounds, the electronic spectra are generally characterized by absorptions in the ultraviolet region. These absorptions typically arise from π → π* transitions within the aromatic rings. The exact position of the absorption maxima (λmax), their intensities (molar absorptivity, ε), and the characteristics of any fluorescence emission are highly dependent on the specific substitution pattern on the aromatic rings and the nature of the solvent.

As no specific experimental spectra or photophysical data for this compound have been published in the reviewed literature, data tables for its UV-Vis and fluorescence characteristics cannot be compiled.

Computational and Theoretical Investigations of 2 3,5 Dimethylphenoxy Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(3,5-Dimethylphenoxy)pyridine, these methods provide insights into its electronic structure and how it might behave in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries and energies.

Recent studies have employed DFT methods, such as B3LYP, to optimize the geometry of pyridine (B92270) derivatives. jocpr.comepstem.net For instance, the B3LYP method with a 6-311G(d,p) basis set has been used to calculate the optimized structural parameters and local minimum energy of similar compounds. jocpr.com The global minimum energies of pyridine derivatives have been calculated at both HF/6-311+G(d,p) and B3LYP/6-311+G(d,p) levels. elixirpublishers.com The choice of functional and basis set, along with considerations for solvation and dispersion, is crucial for obtaining accurate geometric parameters. scispace.com For example, the PBE0 functional with the def2-TZVP basis set, ZORA relativistic approximation, and solvation and dispersion corrections has been identified as a high-performing method for geometry optimization of platinum complexes. scispace.com

Table 1: Comparison of DFT Functionals for Geometry Optimization

| Functional | Basis Set | Key Features |

| B3LYP | 6-311G(d,p) | A popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. jocpr.comepstem.net |

| PBE0 | def2-TZVP | A hybrid functional that has shown excellent performance in predicting the metrical parameters of metal complexes, especially when combined with relativistic approximations and corrections for solvation and dispersion. scispace.com |

| BP86 | Various | A generalized gradient approximation (GGA) functional that has been commonly used for geometry optimizations. scispace.com |

| PBE | Various | Another widely used GGA functional. scispace.com |

| TPSSh | Various | A meta-GGA hybrid functional that has been evaluated for its performance in geometry optimizations. scispace.com |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are computational chemistry methods based on quantum mechanics. These methods are used to perform high-level calculations to understand the electronic properties of molecules.

Studies on pyridine and its derivatives have utilized ab initio calculations at various levels of theory, such as HF/6-31G*, MP2/6-311++G**, and CCSD, to investigate their electronic structures and energies. researchgate.netresearchgate.net These calculations provide valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. For instance, the energy difference between pyridine and its most stable valence isomer has been calculated using these methods. researchgate.net Natural Bond Orbital (NBO) analysis is another tool used to study the bonding and electronic interactions within a molecule. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which aids in the characterization of molecules.

DFT methods, particularly B3LYP, are commonly used to calculate vibrational frequencies. elixirpublishers.com The calculated frequencies are often scaled to better match experimental data. jocpr.com For example, the vibrational frequencies of pyridine derivatives have been calculated and assigned to different normal modes. elixirpublishers.com Similarly, NMR chemical shifts can be predicted using DFT. idc-online.comnsf.gov The accuracy of these predictions depends on the chosen functional and basis set, and sometimes specific functionals are developed to improve the prediction of proton or carbon chemical shifts. idc-online.com The GIAO (Gauge-Including Atomic Orbital) method is frequently used for calculating NMR isotropic shift values. epstem.net

Table 2: Predicted Spectroscopic Data for a Pyridine Derivative

| Spectroscopic Property | Computational Method | Predicted Value |

| Vibrational Frequencies | B3LYP/6-311+G(d,p) | Scaled values show good agreement with experimental FT-IR and FT-Raman spectra. elixirpublishers.com |

| 1H NMR Chemical Shifts | WP04 functional | Shown to perform slightly better than B3LYP for predicting proton chemical shifts in some cases. idc-online.com |

| 13C NMR Chemical Shifts | B3LYP/PBE1 | Correlation coefficients for carbon shifts can be less satisfactory than for proton shifts. idc-online.com |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational changes a molecule undergoes and how it behaves in a solvent.

Molecular Docking and Pharmacophore Modeling for Biological Target Interactions (in silico)

Molecular docking and pharmacophore modeling are computational techniques used in drug discovery to predict how a molecule might bind to a biological target and to identify the key features responsible for its activity.

Molecular docking studies have been performed on various pyridine derivatives to understand their binding modes with proteins like cyclooxygenases (COX-1 and COX-2) and GlcN-6-P synthase. nih.govnih.gov These studies reveal potential binding orientations and interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site. nih.gov Pharmacophore modeling helps in identifying the essential structural features required for biological activity. For TGR5 agonists, a common feature pharmacophore model consisting of one ring aromatic, four hydrophobic groups, and one hydrogen acceptor has been generated. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire pathway of a chemical reaction, including the identification of transition states and intermediates. This provides a detailed understanding of the reaction mechanism.

DFT calculations, such as with the RB3LYP/6-31G method, have been used to study the mechanism of cyclization reactions involving pyridine derivatives. nih.gov These studies can elucidate the role of catalysts, the stability of intermediates, and the energetic barriers of different reaction steps. For example, it was shown that the protonation of the pyridine nitrogen atom can significantly influence the reaction pathway. nih.gov The kinetics and mechanisms of substitution reactions in pyridine-containing metal complexes have also been investigated, revealing associative or dissociative pathways. researchgate.net

Coordination Chemistry and Applications As Ligands in Catalysis and Materials

Synthesis and Characterization of Metal Complexes Featuring 2-(3,5-Dimethylphenoxy)pyridine Ligands

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov A common method is to reflux an alcoholic solution containing the ligand and a metal salt, such as a chloride or acetate salt of the desired metal, in a specific molar ratio. jscimedcentral.combhu.ac.in The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed, and recrystallized to obtain crystalline solids. nih.govjscimedcentral.com

Characterization of these newly synthesized complexes is carried out using a suite of analytical and spectroscopic techniques. Elemental analysis is used to determine the empirical formula and confirm the metal-to-ligand ratio. bhu.ac.in Spectroscopic methods such as Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structure and bonding within the complexes. nih.gov Molar conductance measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. bhu.ac.in

As a pyridine (B92270) derivative, this compound typically functions as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. jscimedcentral.com The formation of the metal-nitrogen bond is a classic example of a Lewis acid-base interaction. wikipedia.org The resulting coordination geometry around the metal center is influenced by several factors, including the coordination number of the metal ion, the nature of other co-ligands, and the steric bulk of the this compound ligand itself.

Complexes featuring pyridine-type ligands can adopt various geometries, such as octahedral, tetrahedral, and square planar. wikipedia.org For instance, copper(II) complexes with pyridine derivatives have been observed to form pentacoordinate structures with a slightly distorted square pyramidal geometry. mdpi.com The specific geometry adopted by a metal-2-(3,5-dimethylphenoxy)pyridine adduct can significantly impact its physical and chemical properties, including its catalytic activity and magnetic behavior. The coordination sphere can vary widely; lanthanide complexes with pyridyl adducts, for example, have been shown to display coordination numbers ranging from eight to ten. mdpi.comresearcher.life

Spectroscopic analysis provides critical insights into the electronic structure and geometry of metal complexes containing the this compound ligand.

Electronic Spectra: UV-Visible spectroscopy is used to study the electronic transitions within the complex. The spectra of transition metal complexes typically show broad absorption bands in the visible region, which are assigned to d-d electronic transitions of the metal ion. ut.ac.ir The position and intensity of these bands are characteristic of the coordination geometry around the metal center. ut.ac.ir For example, copper(II) complexes with similar ligands exhibit broad bands that represent the ligand field transition for the CuN₂A₂ chromophore (where A is another coordinating atom). ut.ac.ir

Infrared Spectra: FTIR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen atom to the metal results in shifts in the vibrational frequencies of the C=N and C=C bonds within the pyridine ring. The appearance of new bands at lower frequencies can be attributed to the formation of the metal-nitrogen bond. ut.ac.ir

Magnetic susceptibility measurements are performed to determine the magnetic properties of the complexes, which arise from the unpaired electrons in the d-orbitals of the transition metal center. Complexes can be classified as paramagnetic (attracted to a magnetic field) if they contain unpaired electrons, or diamagnetic (weakly repelled by a magnetic field) if all electrons are paired. nih.gov For instance, cobalt(II) and nickel(II) complexes with pyridine ligands have been shown to exhibit strong magnetic anisotropy, a property explained by the ligand field effects on the metal's electronic ground state. mdpi.com The effective magnetic moment (μ_eff), calculated from susceptibility data, provides information about the number of unpaired electrons and can help infer the oxidation state and spin state of the metal ion. ut.ac.ir

| Property | Typical Observation for Pyridine-Type Complexes | Reference |

| UV-Vis (d-d band) | Broad absorption band in the visible region (e.g., ~680-890 nm for Cu(II)) | ut.ac.ir |

| FTIR (M-N stretch) | New bands in the far-infrared region (e.g., ~395-530 cm⁻¹) | ut.ac.ir |

| Magnetic Moment (μ_eff) | Values consistent with the number of unpaired electrons (e.g., ~1.55-1.67 B.M. per Cu(II) ion) | ut.ac.ir |

Application of this compound Metal Complexes in Catalysis

Pyridine and its derivatives are highly important ligands in the field of homogeneous catalysis. researchgate.net Metal complexes derived from this compound are expected to be effective catalysts for a range of organic reactions, with their activity influenced by the electronic and steric nature of the ligand.

Palladium(II) complexes featuring substituted pyridine ligands have demonstrated significant utility as precatalysts in important carbon-carbon bond-forming reactions. nih.gov These include the Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov The electronic properties of the substituents on the pyridine ring can influence the catalytic efficiency. nih.gov For example, in reactions like the carbonylation of nitro compounds, the basicity of the pyridine ligand has been correlated with the catalytic performance of the corresponding palladium complex. nih.gov Cobalt complexes have also been used to catalyze the cyclocotrimerization of acetylenes with nitriles to synthesize substituted pyridines. researchgate.net The presence of the 2-(3,5-dimethylphenoxy) group can modulate the electron density at the metal center, thereby tuning its reactivity and selectivity in catalytic cycles.

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. To address this, catalysts can be immobilized on solid supports, creating heterogeneous systems that are easily recoverable and reusable. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones.

General strategies for immobilization include anchoring metal complexes onto polymeric supports or incorporating them into membrane-based flow reactors. nih.gov For instance, polymeric materials functionalized with coordinating groups (like imidazoles, which are analogous to pyridines) can bind metal ions such as palladium or copper, creating highly active and reusable supported catalysts. nih.gov Another advanced approach involves installing catalytic membranes within microflow reactors, which allows for continuous processing with very short reaction times. nih.gov These methodologies could be applied to complexes of this compound to develop robust and sustainable catalytic processes.

Exploration of Biological Activities and Molecular Interactions in Vitro and Pre Clinical Studies

Investigation of Anti-inflammatory and Immunomodulatory Potentials (In Vitro and Pre-clinical Models)

The phenoxypyridine core structure is recognized as a "privileged scaffold" in medicinal chemistry, analogous to the diphenyl ether motif, and has been investigated for a range of therapeutic applications, including anti-inflammatory effects. acs.org Although specific studies on 2-(3,5-Dimethylphenoxy)pyridine are absent, research on related compounds suggests potential pathways for anti-inflammatory and immunomodulatory activity.

For instance, the P2Y11 receptor, a purinergic receptor involved in inflammation, has been a target for novel antagonists with potential therapeutic applications in conditions like rheumatoid arthritis and vascular inflammation. nih.gov While not directly testing phenoxypyridine derivatives, these studies highlight a potential mechanism through which such compounds could exert anti-inflammatory effects. Furthermore, the development of antagonists for other P2Y receptors, such as P2Y1 and P2Y6, has been linked to the modulation of inflammatory responses, indicating that the broader class of compounds targeting these receptors, which could include phenoxypyridine derivatives, holds promise in this area. nih.gov

Some quinazolinone derivatives, which can be structurally related to phenoxypyridines, have demonstrated anti-inflammatory activities. tandfonline.com Additionally, chalcone (B49325) derivatives, some of which incorporate a phenoxypyridine moiety, are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory and immunomodulatory effects. acs.org

Enzyme Inhibition and Receptor Binding Assays with this compound Derivatives

While specific enzyme inhibition or receptor binding data for this compound is unavailable, extensive research on other phenoxypyridine derivatives provides insight into the potential targets for this class of compounds. A significant area of investigation has been in the development of herbicides and pesticides, where phenoxypyridine-containing molecules have been shown to be potent enzyme inhibitors.

One of the most well-documented targets is Protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. encyclopedia.pubnih.govresearchgate.netnih.govresearchgate.net Various phenoxypyridine derivatives have been synthesized and shown to inhibit PPO with high efficacy. For example, novel phenoxypyridine derivatives coupled with coumarins have demonstrated excellent PPO inhibitory activity, with IC50 values in the nanomolar range. nih.gov

In the realm of medicinal chemistry, phenoxypyridine derivatives have been explored as inhibitors of other enzymes. For instance, novel 4-phenoxypyridine (B1584201) hybrids have been designed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Some of these compounds exhibited IC50 values as low as 0.012 μM. nih.gov The following table summarizes the enzyme inhibition data for some phenoxypyridine derivatives.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Phenoxypyridine-coumarin hybrids | Protoporphyrinogen IX oxidase (PPO) | 0.01937 mg/L | nih.gov |

| 4-Phenoxypyridine-carboxamide hybrids | c-Met kinase | 0.012 μM | nih.gov |

| Phenoxypyridine-semicarbazone derivatives | c-Met kinase | 0.093 μM | eurekaselect.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies on phenoxypyridine derivatives have been crucial in optimizing their biological activities, primarily in the context of agrochemicals. encyclopedia.pubnih.gov These studies reveal how modifications to the phenoxypyridine scaffold can significantly impact potency and selectivity.

Key findings from SAR studies on various phenoxypyridine derivatives include:

Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy group are critical. For instance, in a series of PPO inhibitors, the presence of a trifluoromethyl group was found to be beneficial for activity. nih.gov

Substitution on the Pyridine (B92270) Ring: Modifications to the pyridine ring also play a significant role. In some series of insecticidal compounds, halogen substituents at specific positions on the pyridine ring enhanced activity. encyclopedia.pub

Linker Moiety: When a linker is present between the phenoxypyridine core and another chemical moiety, its nature and length can influence biological activity. For example, a -CH2CH2- linker was found to be favorable in certain insecticidal compounds. encyclopedia.pub

Bioisosteric Replacement: The replacement of a benzene (B151609) ring with a pyridine ring to form the phenoxypyridine scaffold can increase π-π stacking interactions with target proteins and improve biological activity. encyclopedia.pub

For a compound like this compound, SAR studies would likely explore the impact of the number and position of the methyl groups on the phenoxy ring, as well as the effect of introducing various substituents on the pyridine ring to modulate electronic properties and steric interactions with potential biological targets.

Applications in Advanced Materials Science and Emerging Technologies

Development of Functional Polymers and Polymeric Materials Containing 2-(3,5-Dimethylphenoxy)pyridine Moieties

The incorporation of pyridine-based moieties into polymer structures is a recognized strategy for developing materials with enhanced thermal stability, flame retardancy, and specific functionalities. While direct studies on polymers containing the this compound moiety are not extensively detailed in available literature, the principles for creating such materials are well-established through research on analogous structures.

Two primary strategies are typically employed:

Monomer Synthesis and Polymerization: This involves creating a new monomer that includes the desired pyridine (B92270) functionality. For instance, researchers have successfully synthesized phthalonitrile (B49051) monomers containing a pyridine structure, which are then cured to form high-performance thermosetting polymers. nih.gov These resins exhibit outstanding heat resistance and favorable thermomechanical properties. nih.gov A similar approach could be envisioned for creating a polymerizable monomer from a derivative of this compound.

Grafting onto Existing Polymers: This method involves the chemical modification of a pre-existing polymer backbone. For example, maleic anhydride-grafted polypropylene (B1209903) (PP-g-MA) has been functionalized by reacting it with various amine- or hydroxyl-containing compounds. cnr.it Pyridine-containing molecules can be attached to the polymer chain through this technique, creating macromolecular additives that impart specific properties to the bulk material. cnr.it

These functionalized polymers can exhibit improved characteristics such as flame retardancy. Phthalonitrile resins containing pyridine have been shown to have Limiting Oxygen Index (LOI) values significantly higher than 26, classifying them as flame-retardant materials. nih.gov

Integration into Optoelectronic Devices: Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Pyridine derivatives are crucial components in the development of materials for organic light-emitting diodes (OLEDs) due to their inherent electronic properties. uniss.it The electron-deficient nature of the pyridine ring makes it an excellent building block for host and emitter materials in the emissive layer (EML) of OLED devices. uniss.itrsc.org

Specifically, pyridine-containing compounds are used to construct:

Bipolar Host Materials: These materials are essential for achieving balanced charge injection and transport within the OLED, which leads to higher efficiency and longer device lifetime. By combining an electron-donating unit with an electron-accepting pyridine-based unit, a bipolar molecule can be created. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials are a key technology for highly efficient OLEDs. They rely on a small energy gap between the singlet and triplet excited states (ΔE_ST). The donor-acceptor architecture, often incorporating pyridine-based acceptors like pyridine-3,5-dicarbonitrile (B74902), is instrumental in achieving this small energy gap, which facilitates efficient conversion of non-emissive triplet excitons into emissive singlet excitons. rsc.orgnwpu.edu.cn

Research has demonstrated that emitters with a pyridine-3,5-dicarbonitrile core can lead to orange-red OLEDs with very slow efficiency roll-off at high brightness. rsc.orgnwpu.edu.cn Similarly, highly congested structures based on carbonitrile-pyridine-carbazole have yielded TADF emitters with external quantum efficiencies (EQEs) as high as 29.6%. researchgate.net Although this compound itself is not explicitly mentioned in these studies, its donor-acceptor-like structure suggests potential as a scaffold for developing new luminescent materials for OLED applications.

Agrochemical Applications of this compound Derivatives

Pyridine derivatives are a cornerstone in the development of modern agrochemicals, particularly insecticides. researchgate.netnih.gov The pyridine ring is a key pharmacophore in a wide range of commercial products. Research into new pyridine-based compounds is driven by the need to overcome increasing pest resistance to existing treatments. nih.gov

Recent studies have focused on the synthesis and evaluation of novel pyridine derivatives, including those structurally related to this compound, for their insecticidal properties. Thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, synthesized from pyridine precursors, have shown promising results against agricultural pests. nih.govresearchgate.net

For example, various synthesized compounds were tested for their efficacy against the cowpea aphid (Aphis craccivora) and the cotton aphid (Aphis gossypii). researchgate.netnih.gov The results from these studies highlight specific derivatives with significant insecticidal activity, sometimes exceeding that of commercial standards. The bioassay results indicated that some compounds demonstrated potent insecticidal activity with LC₅₀ values in the parts-per-million (ppm) range. researchgate.net One study found that a particular thieno[2,3-b]pyridine (B153569) derivative exhibited the highest insecticidal bioefficacy with LC₅₀ values of 0.502 ppm and 1.009 ppm for aphid nymphs and adults, respectively. researchgate.net

Table 1: Insecticidal Activity of Selected Pyridine Derivatives against Aphids (Note: The compounds listed are examples of insecticidal pyridine derivatives from the literature and are not direct derivatives of this compound but illustrate the potential of the pyridine scaffold.)

| Compound Type | Target Pest | LC₅₀ (ppm) - Nymphs | LC₅₀ (ppm) - Adults |

| Cyano-benzylidene derivative | Aphis nerii | — | — |

| Thieno[2,3-b]pyridine derivative | Aphis gossypii / Aphis craccivora | 0.502 | 1.009 |

| Chalcone (B49325) derivative | Spodoptera frugiperda | 9.453 (2nd instar larva) | 66.930 (4th instar larva) |

Data sourced from studies on various pyridine derivatives. researchgate.net

These findings underscore the vast potential of the pyridine chemical space for discovering new and effective crop protection agents.

Sensor Development and Chemoresponsive Materials Utilizing this compound Scaffolds

The development of chemical sensors and chemoresponsive materials often relies on molecules that can selectively interact with specific analytes through mechanisms like coordination, hydrogen bonding, or other weak interactions. The nitrogen atom in the pyridine ring, with its available lone pair of electrons, makes it an attractive functional group for creating such materials. It can coordinate with metal ions or act as a hydrogen bond acceptor.

While the direct application of this compound in sensor technology is not prominent in the reviewed literature, the foundational principles support its potential use. A chemoresponsive material based on this scaffold could be designed to signal the presence of an analyte through a detectable change in its optical or electronic properties, such as a shift in color (colorimetric sensor) or a change in fluorescence (fluorometric sensor). Although not directly related to synthesizing a sensor from the compound, electronic tongue sensor systems have been used in analyses that also involved pyridine derivatives, showcasing the intersection of sensor technology and this class of compounds. researchgate.net The synthesis of specific sensors from the this compound scaffold remains an area for future exploration.

Future Research Directions and Interdisciplinary Perspectives

Advancements in High-Throughput Synthesis and Screening of 2-(3,5-Dimethylphenoxy)pyridine Libraries

The exploration of the therapeutic potential of this compound would be significantly accelerated by the application of high-throughput synthesis (HTS) and screening techniques. Future research could focus on developing a robust synthetic route amenable to parallel synthesis. This would likely involve the optimization of a key bond-forming reaction, such as a copper- or palladium-catalyzed cross-coupling reaction between a substituted pyridine (B92270) and a phenoxide, adapted for automated platforms.

Once a library of this compound analogs is generated, high-throughput screening (HTS) against a diverse panel of biological targets could be employed. This would enable the rapid identification of potential "hit" compounds with desired biological activities. Phenotypic screening, which assesses the effect of compounds on cell morphology or function, could also be a valuable tool to uncover novel mechanisms of action. enamine.netnih.gov

Table 1: Potential High-Throughput Synthesis Strategies for this compound Analogs

| Reaction Type | Reactant 1 (Pyridine Core) | Reactant 2 (Phenol Core) | Catalyst/Conditions |

| Ullmann Condensation | 2-Halopyridine | 3,5-Dimethylphenol (B42653) | Copper-based catalyst, high temperature |

| Buchwald-Hartwig Amination | 2-Aminopyridine | 1-Bromo-3,5-dimethylbenzene | Palladium-based catalyst, ligand |

Synergistic Approaches Combining Computational Design with Experimental Validation

Computational chemistry offers a powerful toolkit for guiding the synthesis and testing of novel this compound derivatives. Future research should leverage these synergistic approaches to maximize efficiency and insight. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of the molecule, offering insights into its potential reactivity and intermolecular interactions. enamine.net

Molecular docking simulations could be employed to virtually screen libraries of this compound analogs against the binding sites of known therapeutic targets. mdpi.com This would allow for the prioritization of compounds for synthesis and experimental testing, saving significant time and resources. The experimental validation of these computational predictions through techniques like X-ray crystallography or NMR spectroscopy would then provide crucial feedback for refining the computational models. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Scaffolds (Pre-clinical, In Vitro)

The this compound scaffold holds potential for interacting with a variety of biological targets due to its combination of a hydrogen bond-accepting pyridine ring and a lipophilic dimethylphenoxy group. Future preclinical, in vitro studies should aim to explore a wide range of therapeutic areas.

Given the prevalence of the pyridine motif in bioactive molecules, initial investigations could focus on targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.gov The structural similarity to some existing therapeutic agents suggests that derivatives of this compound could be explored for their potential as anti-inflammatory, anti-cancer, or anti-infective agents. nih.govnih.gov Cellular assays assessing cytotoxicity, proliferation, and specific signaling pathways would be the first step in identifying promising therapeutic avenues.

Table 2: Potential Biological Targets for this compound Scaffolds

| Target Class | Potential Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | Pyridine is a common scaffold in kinase inhibitors. |

| GPCRs | Neuroscience, Metabolism | The scaffold has features amenable to GPCR binding. |

| Ion Channels | Neurological Disorders, Pain | Phenoxypyridine structures can modulate ion channel activity. |

| Nuclear Receptors | Metabolic Diseases, Oncology | The lipophilic nature may allow for nuclear receptor interaction. |

Development of Sustainable and Environmentally Benign Synthesis Protocols

Future research into the synthesis of this compound should prioritize the development of sustainable and environmentally benign protocols, in line with the principles of green chemistry. nih.gov This would involve moving away from traditional synthetic methods that often rely on harsh reagents, stoichiometric amounts of metal catalysts, and volatile organic solvents.

Exploitation of this compound in Nanomaterial Science and Nanotechnology

The unique electronic and structural properties of the this compound scaffold could be exploited in the field of nanomaterial science and nanotechnology. The pyridine nitrogen offers a coordination site for metal ions, suggesting that this compound could serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or sensing.

Furthermore, the aromatic nature of the compound suggests its potential use in the development of organic electronic materials. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research in this area would involve the synthesis of functionalized analogs and the characterization of their photophysical and electronic properties.

Q & A

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Role |

|---|---|---|

| Halogenation | TsCl, NaH (0°C to rt) | Activates pyridine for coupling |

| Coupling | 3,5-Dimethylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Forms aryl-ether bond |

| Purification | Column chromatography (silica gel) | Isolates product |

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Advanced Synthesis Strategy

Optimization requires balancing temperature, solvent polarity, and catalyst loading. For alkylation steps (e.g., introducing thioether groups), DMF at 105°C enhances electrophilic substitution . Reflux with strong bases (e.g., KOH in EtOH) improves nucleophilic aromatic substitution efficiency . Monitoring reaction progress via TLC or HPLC minimizes byproducts.

Which analytical techniques are most reliable for characterizing this compound?

Basic Characterization

Standard methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons and methyl groups.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC : Purity assessment (>95% by area normalization) .

How can structural ambiguities in substituted pyridine derivatives be resolved using spectroscopic data?

Q. Advanced Analytical Approach

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Definitive confirmation of regiochemistry for crystalline derivatives.

- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretches at ~1250 cm⁻¹) .

What biological activities have been reported for this compound derivatives?

Basic Bioactivity Profile

Derivatives exhibit antiviral properties. For example, 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones inhibit HIV-1 replication (EC₅₀ = 1.3–11.2 μM) via non-nucleoside reverse transcriptase inhibition .

How can structure-activity relationship (SAR) studies be designed to enhance the antiviral potency of these compounds?

Q. Advanced SAR Design

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CN) at pyrimidine C5/C6 to improve binding affinity.

- In Silico Modeling : Docking studies with HIV-1 RT (PDB: 1RT2) guide rational modifications.

- In Vitro Assays : Measure EC₅₀ in MT-4 cells infected with HIV-1 IIIB .

What safety precautions are critical when handling this compound in the laboratory?

Q. Basic Safety Protocol

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity).

- Incompatibilities : Avoid strong acids/bases to prevent hazardous decomposition .

How should researchers assess toxicity given limited ecotoxicological data for this compound?

Q. Advanced Risk Mitigation

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ assays to estimate aquatic toxicity.

- Read-Across Models : Use data from structurally similar compounds (e.g., pyridine derivatives) .

What strategies address the lack of ecological data for this compound?

Q. Ecological Impact Assessment

- PBT/vPvB Screening : Estimate persistence (t₁/₂), bioaccumulation (log KOW), and toxicity using QSAR tools (e.g., EPI Suite).

- Soil Mobility Studies : Measure log Koc to predict adsorption in terrestrial systems .

How can stability studies be designed to evaluate this compound under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.